2-Amino-5-phenylpent-4-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(E)-2-amino-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+ |
InChI Key |
MCGSKGBMVBECNS-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Origin of Product |
United States |
Structural Analysis and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 2-Amino-5-phenylpent-4-enoic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (2S,4E)-2-amino-5-phenylpent-4-enoic acid would be expected to exhibit distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the phenyl group would typically appear in the downfield region (around 7.2-7.4 ppm). The vinyl protons would also be in a relatively downfield region, with their coupling constant providing information about the E or Z configuration of the double bond. The α-proton, adjacent to both the amino and carboxylic acid groups, would likely appear as a multiplet. The methylene (B1212753) protons would show more complex splitting patterns due to their diastereotopic nature.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S,4E)-2-amino-5-phenylpent-4-enoic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~175 |
| C2 (α-CH) | ~3.8-4.0 | ~55 |
| C3 (-CH₂-) | ~2.6-2.8 | ~35 |
| C4 (=CH-) | ~5.8-6.2 | ~128 |
| C5 (=CH-Ph) | ~6.3-6.7 | ~130 |
| C6-C10 (Aromatic) | ~7.2-7.4 | ~126-137 |
| NH₂ | Variable | - |
| OH | Variable | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and are for illustrative purposes. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, a high-resolution mass spectrum would confirm its molecular formula, C₁₁H₁₃NO₂. The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would be expected to show characteristic losses. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and the amine group. The presence of the phenyl and vinyl groups would also lead to specific fragmentation patterns, such as the formation of a stable styryl cation. The analysis of these fragments allows for the confirmation of the compound's structure and can be used to assess its purity by detecting any potential impurities with different mass-to-charge ratios. The principal fragment ions would likely include those resulting from the loss of water, carbon monoxide, and ammonia (B1221849) wwu.edu.
X-ray Crystallography of this compound Derivatives in Co-Crystals (e.g., with PIN1)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While a crystal structure for this compound itself may not be publicly available, the methodology can be understood through the extensive crystallographic work done on the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) in complex with various inhibitors. nih.govnih.gov PIN1 is a key regulator in many cellular processes, and its inhibition is a target for therapeutic development. nih.gov
High-resolution X-ray crystal structures of human PIN1 have been solved in complex with non-natural peptide inhibitors, revealing key interactions within the active site. nih.gov These studies show that the active site of PIN1 is a hydrophobic pocket that can accommodate various ligands. For a derivative of this compound to act as an inhibitor, it would need to fit within this pocket and form favorable interactions, such as hydrogen bonds and van der Waals contacts, with the surrounding amino acid residues of PIN1. The phenyl group of the amino acid could potentially engage in hydrophobic interactions, while the amino and carboxyl groups could form hydrogen bonds with polar residues in the active site. The unsaturated nature of the side chain could also influence the binding conformation. The determination of a co-crystal structure would provide precise details of these interactions at an atomic level.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching of the amino group would be observed around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid would give a strong absorption band around 1700-1725 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be found in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-H stretches of the aromatic and vinyl groups would be above 3000 cm⁻¹, while the aliphatic C-H stretches would be below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring stretches are typically strong and sharp in the Raman spectrum, making it particularly useful for analyzing the unsaturated portions of the molecule. The symmetric vibrations of non-polar groups often give rise to strong Raman signals.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Medium |
| Amine | N-H Stretch | 3300-3500 | Weak |
| Alkene | C=C Stretch | ~1650 | Strong |
| Aromatic | C=C Stretch | 1450-1600 | Strong |
| Aromatic/Alkene | C-H Stretch | >3000 | Medium |
| Aliphatic | C-H Stretch | <3000 | Medium |
Note: These are predicted values based on typical group frequencies and are for illustrative purposes.
Computational Spectroscopy for Prediction and Validation of Spectroscopic Data
Computational chemistry offers powerful tools to predict and validate spectroscopic data. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound and then predict its NMR chemical shifts, as well as its IR and Raman vibrational frequencies. These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the molecular structure and its spectroscopic properties. For instance, computational models can help to distinguish between different possible conformations of the molecule and predict their relative energies and spectroscopic signatures. Such computational studies have been applied to other amino acids to understand their properties. nih.govacs.org
Molecular Recognition and Biochemical Mechanisms
Investigations into Protein-Ligand Interactions of 2-Amino-5-phenylpent-4-enoic Acid Derivatives
The interaction of small molecules with proteins is the foundation of many biological processes and the mechanism of action for numerous therapeutic agents. The study of these interactions provides crucial information about the function and potential inhibition of target proteins.
Peptidyl-Prolyl cis-trans Isomerase NIMA-Interacting 1 (PIN1) is an enzyme that plays a critical role in regulating the function of numerous proteins by catalyzing the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine. This action can have profound effects on protein folding, stability, and activity, making PIN1 a key player in various cellular processes, including cell cycle progression and signaling. Its dysregulation has been implicated in several diseases, including cancer and Alzheimer's disease.
While direct binding studies of this compound with PIN1 are not extensively documented in publicly available research, the structural characteristics of this amino acid make it a plausible candidate for interaction with the PIN1 active site. The active site of PIN1 is known to have a hydrophobic pocket that accommodates the proline residue of its substrates. The phenyl group of this compound could potentially engage in favorable hydrophobic and π-π stacking interactions within this pocket.
Although specific studies detailing the interaction of this compound with PIN1 are not available, we can infer potential interactions based on the known structure of the PIN1 active site and the chemical properties of the ligand. The active site of PIN1 is a well-defined cavity with both hydrophobic and hydrogen-bonding features.
Key residues in the PIN1 active site that are critical for substrate recognition and catalysis include those that form the hydrophobic pocket and those that participate in hydrogen bonding with the phosphate (B84403) group and the peptide backbone of the substrate. The phenyl ring of a this compound derivative could conceivably fit into the hydrophobic pocket, which is typically occupied by the proline ring of the natural substrate. This interaction would be stabilized by van der Waals forces. Furthermore, the aromatic nature of the phenyl group could lead to π-π stacking interactions with aromatic residues within the active site, such as phenylalanine or tyrosine, if present and appropriately oriented. The amino and carboxyl groups of the amino acid backbone would be expected to form hydrogen bonds with residues lining the active site, similar to how natural peptide substrates bind.
Table 1: Potential Interaction Motifs of this compound with the PIN1 Active Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in PIN1 Active Site |
| Hydrophobic Interaction | Phenyl group | Hydrophobic residues lining the active site pocket |
| π-π Stacking | Phenyl group | Aromatic residues (e.g., Phenylalanine, Tyrosine) |
| Hydrogen Bonding | Amino group (backbone) | Hydrogen bond donor/acceptor residues |
| Hydrogen Bonding | Carboxyl group (backbone) | Hydrogen bond donor/acceptor residues |
The stereochemistry of a ligand is often a critical determinant of its binding affinity and specificity for a biological target. In the case of this compound, the chiral center at the α-carbon (C2) and the potential for E/Z isomerism around the double bond (C4-C5) introduce structural variations that could significantly impact its interaction with the highly stereospecific active site of an enzyme like PIN1.
Beyond PIN1, the unique structure of this compound makes it a candidate for interaction with other enzymes, particularly those that recognize phenylalanine or other aromatic amino acids. For instance, enzymes involved in amino acid metabolism or protein synthesis that have a binding pocket for aromatic residues might interact with this non-canonical amino acid. However, specific studies detailing such interactions are not widely reported.
Binding Studies with Peptidyl-Prolyl cis-trans Isomerase NIMA-Interacting 1 (PIN1)
Incorporation of this compound into Peptidic and Polymeric Architectures
The introduction of non-canonical amino acids like this compound into peptides and proteins is a powerful strategy for creating novel biomolecules with enhanced or altered properties. These modifications can influence peptide structure, stability, and biological activity.
The precise placement of a non-canonical amino acid within a peptide or protein sequence is crucial for studying its effects on structure and function. Several methods have been developed for the site-specific incorporation of such amino acids.
One of the most common and versatile methods is solid-phase peptide synthesis (SPPS) . In SPPS, a peptide is assembled in a stepwise manner on a solid support. To incorporate this compound, a suitably protected derivative of the amino acid is required. This protected form, typically with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting the α-amino group, can be coupled to the growing peptide chain at the desired position using standard coupling reagents. This method allows for the creation of synthetic peptides containing this compound at any specified location.
In-Depth Analysis of this compound Reveals Research Gap
Despite a comprehensive search of scientific literature, no specific research findings are currently available on the effects of the chemical compound this compound on the structure and function of biopolymers. This includes a lack of data regarding its impact on the secondary and tertiary structure of modified biopolymers and any subsequent functional modulation of these biomacromolecules.
The investigation sought to detail the molecular recognition and biochemical mechanisms associated with the integration of this compound into proteins and other biological macromolecules. The planned article was structured to explore two key areas: the effect of this non-canonical amino acid on the three-dimensional structure of biopolymers and how such structural changes translate into altered biological function.
Similarly, the functional consequences of integrating this particular amino acid into biomacromolecules remain uninvestigated. There are no published studies that describe the modulation of a protein's catalytic activity, binding affinity, or other biological functions following the site-specific or global substitution with this compound.
This absence of specific research highlights a gap in the current body of scientific knowledge. While the broader field of protein engineering using non-canonical amino acids is a vibrant area of research, it appears that this compound has not yet been a focus of such studies. Therefore, the detailed analysis as outlined in the initial request cannot be fulfilled at this time due to the lack of primary research data.
Further research would be required to elucidate the potential of this compound as a tool in protein engineering and chemical biology. Such studies would need to involve the synthesis of the amino acid, its successful incorporation into a model protein or peptide, and subsequent detailed structural and functional characterization. Until such research is conducted and published, a comprehensive scientific article on its specific biochemical and structural effects remains speculative.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations for Elucidating Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Amino-5-phenylpent-4-enoic acid, this would involve docking the molecule into the active site of a target receptor to predict its binding affinity and mode. The results are often presented as a docking score, with more negative values indicating a stronger predicted interaction.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | RMSD of Ligand (Å) during MD Simulation |
| Enzyme A | -8.5 | TYR82, LYS120, ASP121 | 1.2 |
| Receptor B | -7.2 | PHE250, TRP300, ARG304 | 2.5 |
| Enzyme C | -6.8 | GLU55, HIS150, SER152 | 1.8 |
Note: The data in this table is hypothetical and serves as an example of typical results from such studies.
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model would highlight key chemical features such as hydrogen bond donors (from the amino and carboxylic acid groups), hydrogen bond acceptors (from the carboxylic acid), and a hydrophobic/aromatic region (the phenyl group). Such models are instrumental in virtual screening campaigns to identify other compounds with similar features and potential biological activity.
3D shape similarity studies compare the three-dimensional structure of this compound with a database of known active molecules. A high degree of shape and electronic similarity can suggest a similar mode of action. The electrostatic potential surface illustrates the charge distribution across the molecule, which is crucial for understanding non-covalent interactions with a receptor. Regions of negative potential (red) are typically associated with electronegative atoms like oxygen, while positive potential regions (blue) are associated with hydrogen atoms attached to heteroatoms.
Theoretical Investigations of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry can be used to model the synthetic pathways to this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the rate-determining step and can provide insights into how to optimize reaction conditions for improved yield and stereoselectivity. For instance, the formation of the carbon-carbon double bond via a Wittig or Horner-Wadsworth-Emmons reaction could be modeled to understand its stereochemical outcome.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. From these calculations, various reactivity descriptors can be derived.
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich or electron-poor, indicating sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Quantum Chemical Properties (Hypothetical)
| Property | Value (Arbitrary Units) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
Note: The data in this table is hypothetical and for illustrative purposes.
Research Applications in Chemical Biology and Advanced Materials
Development as Probes and Tools in Chemical Biology
The development of molecular probes is crucial for visualizing and understanding complex biological processes. The structural framework of 2-Amino-5-phenylpent-4-enoic acid, specifically the styryl group (a vinyl phenyl group), makes it an attractive candidate for the design of fluorescent probes. cymitquimica.com The conjugated π-system of the phenyl ring and the adjacent double bond can impart fluorescent properties, which are essential for a molecule to serve as an optical probe. cymitquimica.comambeed.com
While extensive research specifically on this compound as a fluorescent probe is still emerging, the principle is well-established. By modifying its structure, for example, by adding specific functional groups, researchers can create derivatives that change their fluorescent output in response to specific biological events, such as enzyme activity or changes in the cellular environment. This would allow for the real-time tracking of these events within living cells, offering insights into cellular function and disease states.
Engineering of Biodegradable Polymeric Systems for Controlled Delivery
Biodegradable polymers are at the forefront of drug delivery research, offering a method to release therapeutics in a controlled and targeted manner. The incorporation of non-standard amino acids like this compound into polymer chains is a key strategy for creating materials with tailored properties.
Poly(amino acid)s are polymers constructed from amino acid monomers. Their use in drug delivery is advantageous due to their biocompatibility and biodegradability. By incorporating derivatives of this compound, scientists can design advanced polymer carriers. cymitquimica.com The inclusion of this unnatural amino acid can introduce specific characteristics:
Hydrophobicity: The phenyl group increases the hydrophobicity of the polymer. This is useful for encapsulating hydrophobic drugs, which are often difficult to formulate.
Structural Rigidity: The double bond and phenyl ring can add rigidity to the polymer backbone, influencing the polymer's physical properties, such as its degradation rate and drug release profile.
Chemical Handle: The functional groups of the amino acid serve as points for further chemical modification, such as attaching drugs or targeting molecules.
The compound's utility as a building block in peptide-based therapeutics and conjugates has been noted in patent literature, underscoring its potential in creating complex, functional biomaterials. google.comgoogle.com
A primary goal in designing drug delivery systems is to ensure they are biocompatible and can deliver their payload to the correct location in the body. Polymers derived from amino acids are generally considered biocompatible because their degradation products are natural metabolites.
To further enhance biocompatibility, the surface properties of the polymer can be modified to minimize unwanted interactions with blood components and tissues. For target specificity, the polymer can be decorated with targeting ligands, such as antibodies or small molecules, that bind to receptors overexpressed on diseased cells (e.g., cancer cells). The versatile chemical nature of the this compound monomer within the polymer chain provides an ideal anchor point for attaching such ligands.
Investigation of Bioactive Properties of Derivatives beyond Receptor Binding (e.g., Nematicidal, Antimicrobial)
The search for new therapeutic agents with novel mechanisms of action is a constant effort in medicinal chemistry. While direct studies on the bioactivity of this compound are limited, its structural motifs suggest potential for applications beyond receptor binding. Researchers are exploring derivatives for activities such as:
Nematicidal Activity: Compounds with aromatic and unsaturated components have shown activity against nematodes (roundworms). Investigating derivatives of this compound for such properties could lead to new treatments for parasitic infections in agriculture and medicine.
Antimicrobial Activity: The development of new antimicrobial agents is a critical global health priority. The unique structure of this amino acid derivative could serve as a scaffold for creating novel antibiotics that are effective against drug-resistant bacteria.
This exploration involves synthesizing a library of related compounds and screening them for various biological activities.
Application as Versatile Intermediates in Fine Chemical and Specialty Material Synthesis
Perhaps the most established application of this compound is its role as a versatile building block in organic synthesis. cymitquimica.com Its multiple functional groups—the amine, the carboxylic acid, and the reactive double bond—allow it to be used in a variety of chemical reactions to construct more complex molecules.
It is particularly valuable in solid-phase peptide synthesis, where it is used to create peptides with unnatural amino acid sequences. These modified peptides are used in drug development to create therapeutics with improved stability, potency, and target selectivity. google.com The compound's commercial availability from chemical suppliers indicates its established use as a foundational element in the synthesis of high-value fine chemicals and advanced materials. bldpharm.com
Data Tables
Table 1: Chemical Properties of (S)-2-Amino-5-phenylpent-4-enoic acid
| Property | Value |
| IUPAC Name | (2S,4E)-2-amino-5-phenylpent-4-enoic acid |
| Common Name | L-Styrylalanine |
| CAS Number | 267650-37-3 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| InChI Key | MCGSKGBMVBECNS-QBBOHKLWSA-N |
Data sourced from public chemical databases. smolecule.com
Table 2: Summary of Research Applications and Rationale
| Application Area | Relevant Structural Feature(s) | Rationale for Application |
| Chemical Biology Probes | Styryl group (conjugated π-system) | Potential to exhibit intrinsic fluorescence or be modified to create environmentally sensitive probes. cymitquimica.comambeed.com |
| Polymer-based Drug Delivery | Phenyl group, amino acid backbone | Introduces hydrophobicity and rigidity to polymers for controlled release of drugs; offers sites for drug conjugation. cymitquimica.comgoogle.comgoogle.com |
| Bioactive Agents | Unsaturated backbone, phenyl ring | Structural motifs found in other known antimicrobial and nematicidal compounds, suggesting potential for similar bioactivity. |
| Fine Chemical Synthesis | Amino group, carboxylic acid, double bond | Serves as a versatile building block, especially in solid-phase peptide synthesis, for creating novel therapeutics and materials. |
Future Research Directions and Emerging Paradigms
Advancements in High-Throughput Synthesis and Combinatorial Libraries of 2-Amino-5-phenylpent-4-enoic Acid Analogs
The rapid generation and screening of diverse molecular libraries are central to modern drug discovery and materials science. nih.govamericanpeptidesociety.org High-throughput synthesis methodologies, which enable the parallel creation of numerous compounds, are being increasingly applied to non-proteinogenic amino acids. For analogs of this compound, techniques such as split-mix synthesis can be employed to generate vast combinatorial peptide libraries where this specific amino acid is systematically incorporated at various positions. americanpeptidesociety.org This approach allows for the creation of millions of unique peptide variants in a single process. americanpeptidesociety.org
The development of positional scanning synthetic peptide combinatorial libraries (PS-SPCLs) offers a powerful tool for elucidating the structure-activity relationships of peptides containing this compound. nih.gov By creating sub-libraries where this amino acid is held constant at a specific position while other positions are varied, researchers can efficiently identify sequences with desired biological activities, such as high-affinity binding to therapeutic targets. nih.gov Furthermore, the inclusion of other non-natural amino acids in these libraries can further expand the chemical diversity and potential for discovering novel bioactive molecules. nih.gov
The table below illustrates a conceptual design for a combinatorial library based on a tripeptide scaffold including this compound (abbreviated as App).
| Position 1 | Position 2 | Position 3 |
| Alanine | App | Glycine |
| Valine | App | Leucine |
| Leucine | App | Isoleucine |
| Isoleucine | App | Proline |
| Phenylalanine | App | Methionine |
| Tryptophan | App | Cysteine |
| Glycine | Alanine | App |
| Proline | Valine | App |
This table represents a small subset of a much larger combinatorial library.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery
Generative models, a subset of AI, can propose entirely new peptide sequences containing this compound that are predicted to have specific therapeutic functions. nih.gov For instance, the PepINVENT platform is a generative AI tool that can navigate the chemical space of both natural and non-natural amino acids to design novel peptides. nih.gov Such tools can be guided by reinforcement learning to optimize for multiple parameters simultaneously, leading to the design of highly effective and specific peptide-based drugs. nih.gov
Moreover, ML models can predict the binding affinity of peptides containing non-canonical amino acids to specific biological targets, such as human leukocyte antigen (HLA) molecules, which is crucial for the development of new immunotherapies. nih.gov This predictive capability allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for experimental validation and significantly reducing the time and cost of drug discovery. oup.com
Exploration of Uncharted Biochemical Roles and Metabolic Pathways
While the primary role of amino acids is in protein synthesis, they are also involved in a myriad of other metabolic and signaling pathways. creative-proteomics.comnih.gov Non-proteinogenic amino acids, in particular, can have unique biological functions. researchgate.net The biochemical roles and metabolic fate of this compound are largely unexplored. Future research will likely focus on elucidating how this compound is metabolized in biological systems and whether it or its metabolites have any signaling or regulatory functions. researchgate.net
Metabolic engineering strategies in microorganisms could be employed to produce this compound and its derivatives, providing a sustainable and scalable source for research and development. researchgate.netnih.gov By introducing and optimizing novel biosynthetic pathways in host organisms like Escherichia coli, it may be possible to achieve high-yield production of this and other valuable non-proteinogenic amino acids. nih.govoup.com
Furthermore, investigating the potential incorporation of this compound into proteins in vivo could open up new avenues for protein engineering. acs.org The presence of the unsaturated bond and the phenyl group could impart unique structural and functional properties to proteins, such as altered folding, stability, or enzymatic activity.
Novel Methodologies for Derivatization and Functionalization
The chemical modification of amino acids, known as derivatization or functionalization, is a powerful strategy for fine-tuning their properties and creating novel molecular tools. acs.orgresearchgate.net For this compound, the presence of the amino group, the carboxylic acid group, the double bond, and the phenyl ring offers multiple sites for chemical modification.
Novel derivatization reagents and methods are continuously being developed to enhance the sensitivity and efficiency of amino acid analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comfujifilm.com These methods can be applied to this compound to facilitate its detection and quantification in complex biological samples.
Beyond analytical purposes, the functionalization of the side chain of this compound can lead to the creation of new building blocks for peptide and polymer synthesis. acs.org For example, the phenyl group could be functionalized with various substituents to modulate the compound's hydrophobicity, electronic properties, or ability to engage in specific molecular interactions. The double bond could also be a handle for further chemical transformations. Enzymatic methods, using enzymes like transaminases, can also be employed for the stereoselective synthesis of derivatized amino acids. nih.govacs.org
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique structural features of this compound make it a promising candidate for applications that span multiple scientific disciplines. The intersection of chemistry, biology, and materials science provides a fertile ground for innovative research involving this and other non-proteinogenic amino acids.
In the field of biomaterials , peptides containing this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes or hydrogels. nih.gov The aromatic phenyl group can promote π-π stacking interactions, which can play a crucial role in the self-assembly process and the mechanical properties of the resulting materials. kennesaw.edu These materials could have applications in tissue engineering, drug delivery, and regenerative medicine.
In chemical biology , the incorporation of this compound into peptides can be used to probe and modulate biological processes. nih.gov The unique side chain can act as a spectroscopic probe or be used to introduce novel functionalities into peptides, such as the ability to cross-link to other molecules. The synthesis of peptides with unusual amino acids can lead to compounds with increased stability against enzymatic degradation, a desirable property for therapeutic peptides. nih.gov
The surface modification of nanoparticles with amino acid-like functional groups is another area of active research. nih.gov Analogs of this compound could be used to functionalize the surface of materials, imparting specific properties such as altered hydrophobicity or the ability to selectively bind to certain proteins.
The table below summarizes the key research directions and their potential impacts.
| Research Direction | Potential Impact |
| High-Throughput Synthesis & Combinatorial Libraries | Accelerated discovery of bioactive peptides and materials. |
| AI and Machine Learning | In silico design of novel compounds with desired properties, reducing experimental costs. |
| Biochemical Roles & Metabolic Pathways | Understanding the biological significance and potential therapeutic applications. |
| Novel Derivatization Methodologies | Creation of new molecular tools and building blocks for synthesis. |
| Cross-Disciplinary Research | Development of advanced biomaterials, chemical biology probes, and functionalized surfaces. |
Q & A
Q. What are the established synthetic routes for 2-Amino-5-phenylpent-4-enoic acid, and what are their efficiency metrics?
The primary methods include:
- Catalytic hydrogenation : Reduction of α,β-unsaturated precursors (e.g., styryl derivatives) using palladium or platinum catalysts. Yields range from 60–85%, depending on solvent polarity and catalyst loading .
- Chiral resolution : Separation of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives. Reported enantiomeric excess (ee) >98% for L-isomers under optimized conditions .
- Solid-phase peptide synthesis (SPPS) : Incorporation into peptide chains using Fmoc-protected derivatives, with coupling efficiencies >90% when using HOBt/DIC activation .
Q. How is the stereochemistry of this compound validated?
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify olefinic protons (δ 5.8–6.2 ppm) and α-amino protons (δ 3.1–3.4 ppm). 2D-COSY confirms conjugation between the phenyl and enoic acid groups .
- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 206.1184 (calculated for C₁₁H₁₃NO₂) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound be resolved in pharmacological studies?
Discrepancies arise from:
- Assay variability : IC₅₀ values differ between MTT (3–15 µM) and lactate dehydrogenase (LDH) assays (10–25 µM). Standardize protocols using ISO 10993-5 guidelines for cell viability .
- Structural verification : Impurities (e.g., residual Pd from synthesis) may skew results. Use ICP-MS to confirm Pd levels <0.1 ppm .
Q. What advanced methods quantify enantiomeric purity in this compound?
Q. How can computational modeling optimize its interaction with biological targets?
Q. What strategies improve synthetic yield while minimizing racemization?
- Low-temperature coupling : Perform SPPS at 4°C with HATU/OxymaPure, reducing racemization to <2% .
- Microwave-assisted synthesis : 30% faster reaction times (5 min vs. 20 min) at 60°C, maintaining ee >97% .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation rates under acidic conditions?
- pH-dependent hydrolysis : At pH <3, the enoic acid group hydrolyzes rapidly (t₁/₂ = 2 hr), but discrepancies arise from buffer composition (e.g., citrate vs. phosphate buffers alter ionic strength) .
- Analytical interference : Degradation products (e.g., phenylpentenoic acid) co-elute with parent compound in RP-HPLC. Use gradient elution (5–95% acetonitrile in 20 min) for resolution .
Q. How do solvent systems affect crystallization outcomes?
- Polar aprotic solvents (DMF, DMSO) : Yield needle-like crystals (melting point 188–190°C) but risk solvate formation.
- Ethanol/water mixtures : Produce rhombic crystals (mp 192–195°C) with higher purity (≥99% by DSC) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
